

Spectroscopic Profile of (2S,5S)-2,5-dimethylmorpholine: A Technical Guide

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Compound of Interest

Compound Name: (2S,5S)-2,5-dimethylmorpholine

Cat. No.: B170494

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Introduction

(2S,5S)-2,5-dimethylmorpholine is a chiral organic compound belonging to the morpholine class of heterocyclic amines. Its stereospecific nature makes it a valuable building block in medicinal chemistry and drug development, where precise three-dimensional arrangements of atoms are crucial for biological activity. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and manufacturing settings. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **(2S,5S)-2,5-dimethylmorpholine**, along with detailed experimental protocols for data acquisition.

While specific, experimentally-derived high-resolution spectra for the (2S,5S) enantiomer are not readily available in public databases, the data for the closely related cis-2,5-dimethylmorpholine provides a reliable proxy. The (2S,5S) configuration necessitates a cis relationship between the two methyl groups. This document therefore presents data for cis-2,5-dimethylmorpholine, which is expected to be virtually identical to that of the pure (2S,5S) enantiomer.

Spectroscopic Data

The following tables summarize the key spectroscopic data for cis-2,5-dimethylmorpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~3.6 - 3.8	m	-	H-2, H-6
~2.8 - 3.0	m	-	H-3a, H-5a (axial)
~2.2 - 2.4	m	-	H-3e, H-5e (equatorial)
~1.1 - 1.2	d	~6.5	CH ₃
~1.5 - 2.5	br s	-	NH

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Assignment
~72	C-2, C-6
~50	C-3, C-5
~19	CH ₃

Note: NMR data is typically acquired in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of cis-2,5-dimethylmorpholine is characterized by the following absorption bands.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3500	Medium, Broad	N-H stretch
2950 - 3000	Strong	C-H stretch (methyl)
2850 - 2950	Strong	C-H stretch (methylene)
1450 - 1470	Medium	C-H bend (methylene)
1370 - 1380	Medium	C-H bend (methyl)
1100 - 1150	Strong	C-O-C stretch (asymmetric)
1050 - 1100	Strong	C-N stretch

Mass Spectrometry (MS)

Mass spectrometry of cis-2,5-dimethylmorpholine, typically performed using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI), would be expected to show the following key fragments.

m/z	Relative Intensity (%)	Assignment
115	Moderate	[M] ⁺ (Molecular Ion)
100	High	[M - CH ₃] ⁺
71	High	[M - C ₂ H ₄ O] ⁺
56	High	[C ₃ H ₆ N] ⁺
42	High	[C ₂ H ₄ N] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:

- For ^1H NMR, dissolve 5-10 mg of **(2S,5S)-2,5-dimethylmorpholine** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean vial.
- For ^{13}C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended.
- Ensure the sample is fully dissolved; gentle vortexing can be applied.
- Using a Pasteur pipette, transfer the clear solution into a standard 5 mm NMR tube.
- A small amount of an internal standard, such as tetramethylsilane (TMS), can be added for chemical shift referencing ($\delta = 0.00$ ppm).
- Instrument Parameters:
 - Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.
 - Temperature: 298 K (25 °C).
 - ^1H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-64, depending on sample concentration.
 - Relaxation delay: 1-2 seconds.
 - ^{13}C NMR:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Number of scans: 1024 or more, due to the low natural abundance of ^{13}C .
 - Relaxation delay: 2-5 seconds.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Phase correct the resulting spectrum.
- Perform baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak or the TMS signal.
- Integrate the peaks in the ^1H NMR spectrum to determine proton ratios.
- Analyze peak multiplicities and coupling constants in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a liquid sample like **(2S,5S)-2,5-dimethylmorpholine**.

- Sample Preparation:
 - No specific sample preparation is required for a liquid sample.
- Instrument Parameters:
 - Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
 - Scan range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of scans: 16-32.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Place a small drop of **(2S,5S)-2,5-dimethylmorpholine** onto the center of the ATR crystal.
 - Acquire the sample spectrum.

- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- After the measurement, clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

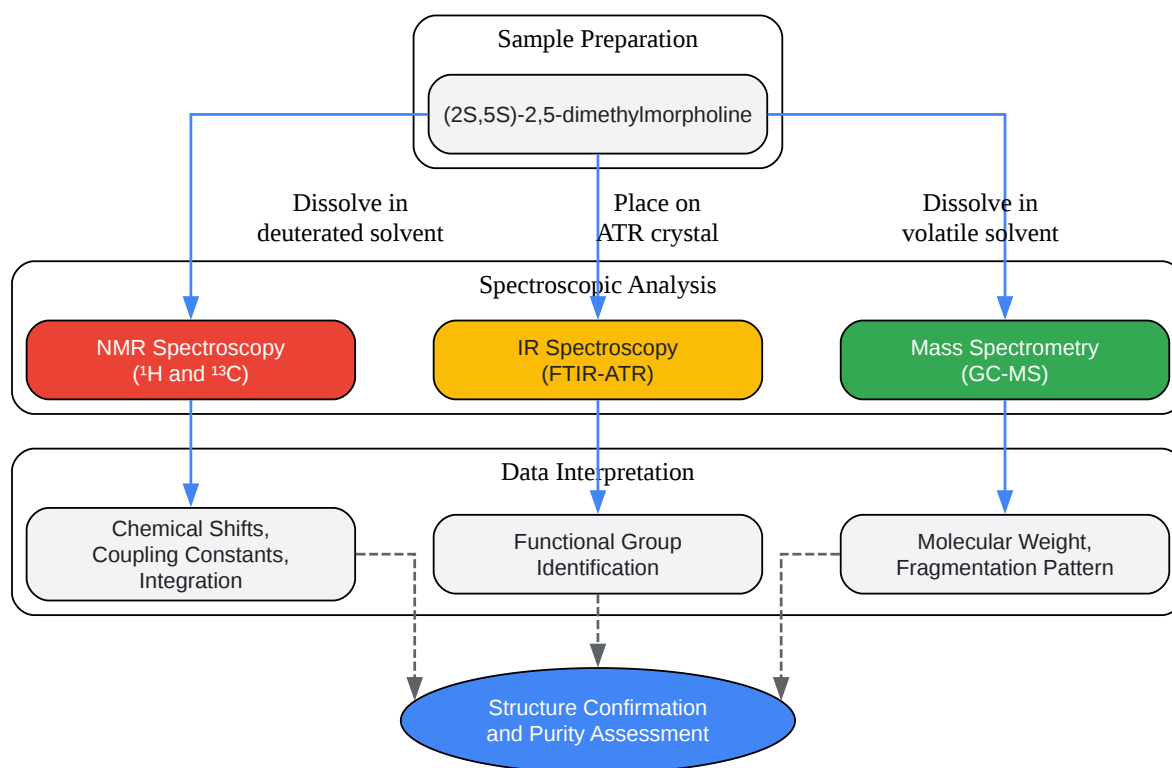
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile amines like **(2S,5S)-2,5-dimethylmorpholine**.

- Sample Preparation:
 - Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
- Instrument Parameters:
 - Gas Chromatograph (GC):
 - Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.
 - Injector Temperature: 250 °C.
 - Column: A polar capillary column suitable for amine analysis (e.g., a wax or amine-deactivated column), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C and hold for 5 minutes.
 - Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

- Scan Range: m/z 40 - 300.
- Ion Source Temperature: 230 °C.
- Transfer Line Temperature: 280 °C.
- Data Analysis:
 - Identify the peak corresponding to **(2S,5S)-2,5-dimethylmorpholine** in the total ion chromatogram (TIC).
 - Extract the mass spectrum for that peak.
 - Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule like **(2S,5S)-2,5-dimethylmorpholine**.



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General workflow for spectroscopic analysis.

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